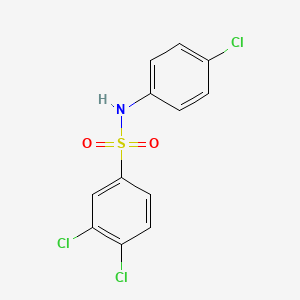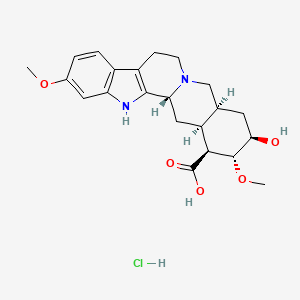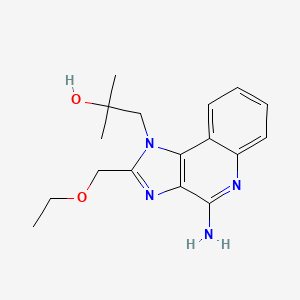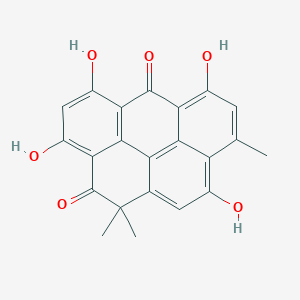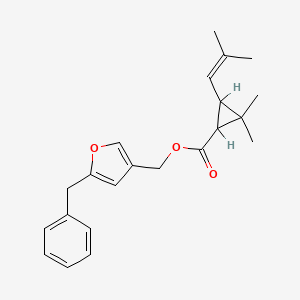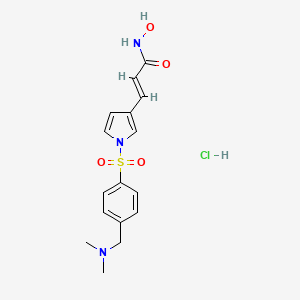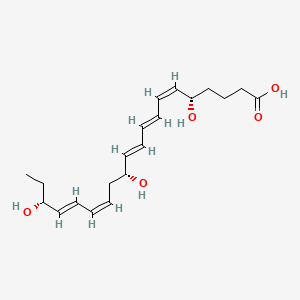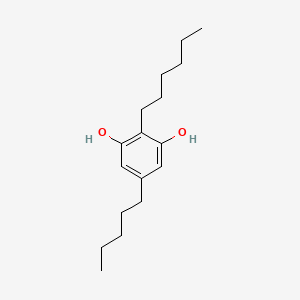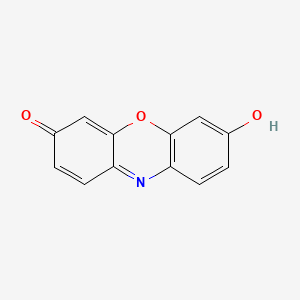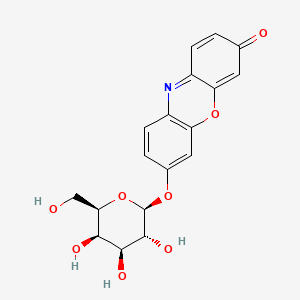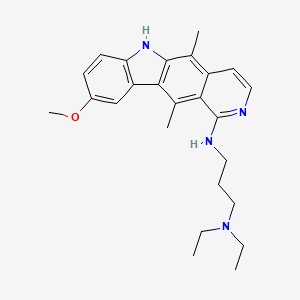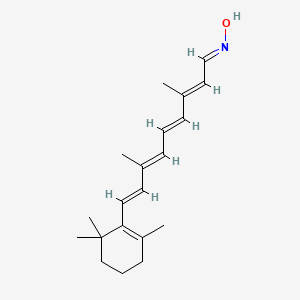
RI-1
Descripción general
Descripción
RI-1: (3-Cloro-1-(3,4-diclorofenil)-4-(morfolin-4-il)-1H-pirrol-2,5-diona) es un inhibidor selectivo de RAD51 , una molécula genética central involucrada en la recombinación homóloga. Su fórmula química es C14H11Cl3N2O3 , con una masa molar de 361.60 g·mol⁻¹ .
Aplicaciones Científicas De Investigación
Las aplicaciones de RI-1 abarcan varios campos:
Química: Se utiliza como una herramienta para estudiar los mecanismos de reparación del ADN.
Biología: Se investiga su impacto en las vías de recombinación homóloga.
Medicina: Potencial como fármaco oncológico debido a la inhibición de RAD51.
Industria: Investigación sobre su uso en el desarrollo de fármacos y la medicina personalizada.
Mecanismo De Acción
RI-1 inhibe irreversiblemente a RAD51 uniéndose covalentemente a la superficie de la proteína RAD51 en la cisteína 319. Esto interrumpe la interfaz proteína-proteína esencial para la formación de filamentos y la actividad recombinasa. La inhibición específica de RAD51 es prometedora como una nueva terapia contra el cáncer .
Análisis Bioquímico
Biochemical Properties
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione plays a crucial role in biochemical reactions by inhibiting the RAD51 protein. RAD51 is involved in the repair of DNA double-strand breaks through homologous recombination. The compound binds covalently to the surface of RAD51 at cysteine 319, destabilizing the protein-protein interface necessary for filament formation and recombinase activity . This inhibition reduces gene conversion while stimulating single-strand annealing, thereby affecting DNA repair pathways .
Cellular Effects
The effects of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione on various cell types are profound. In human tumor cell lines, the compound inhibits the formation of subnuclear RAD51 foci following DNA damage, while leaving replication protein A focus formation unaffected . This selective inhibition potentiates the lethal effects of DNA cross-linking drugs, making it a promising candidate for combination cancer therapies . Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts the normal DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents .
Molecular Mechanism
At the molecular level, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione exerts its effects by binding to RAD51 and inhibiting its activity. This binding occurs at cysteine 319, a critical site for RAD51’s function in homologous recombination . The compound’s inhibition of RAD51 prevents the formation of RAD51 filaments on DNA, thereby blocking the repair of DNA double-strand breaks through homologous recombination. This disruption leads to increased DNA damage and cell death, particularly in cancer cells with high levels of RAD51 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the inhibition of RAD51 leads to cumulative DNA damage, resulting in increased cell death and reduced tumor growth in animal models . The compound’s stability and degradation profile are crucial for its effectiveness in long-term studies.
Dosage Effects in Animal Models
The effects of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits RAD51 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including increased DNA damage and cell death . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of RAD51 and subsequent therapeutic effects .
Metabolic Pathways
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is involved in metabolic pathways related to DNA repair and cell cycle regulation. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . Its inhibition of RAD51 disrupts the normal DNA repair processes, leading to altered cellular metabolism and increased sensitivity to DNA-damaging agents .
Transport and Distribution
Within cells and tissues, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall efficacy and toxicity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its ability to inhibit RAD51 and disrupt DNA repair processes . Understanding these localization mechanisms is essential for developing targeted therapies using this compound.
Métodos De Preparación
Rutas Sintéticas:: RI-1 se puede sintetizar a través de varias rutas, pero un método común involucra la reacción de 3,4-dicloroanilina con anhídrido maleico, seguido de ciclación con morfolina. Los pasos de síntesis incluyen reacciones de cloración, amidación y ciclación.
Condiciones de Reacción::Cloración: La 3,4-dicloroanilina reacciona con cloruro de tionilo o pentacloruro de fósforo.
Amidación: La cloroanilina resultante se somete a amidación con anhídrido maleico.
Ciclación: El intermedio se cicla con morfolina para formar this compound.
Producción Industrial:: Si bien this compound se utiliza principalmente en investigación, su producción a escala industrial implica la optimización de los pasos de síntesis y los procesos de purificación.
Análisis De Reacciones Químicas
RI-1 participa en varias reacciones químicas:
Oxidación: Puede sufrir reacciones de oxidación debido a la presencia de anillos aromáticos clorados.
Reducción: Pueden ocurrir reacciones de reducción, afectando su reactividad.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica en el nitrógeno de la morfolina.
Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos dependen de las modificaciones deseadas.
Productos Principales: Estas reacciones producen derivados de this compound con grupos funcionales alterados.
Comparación Con Compuestos Similares
La singularidad de RI-1 radica en su objetivo específico de RAD51. Los compuestos similares incluyen otros inhibidores de RAD51 y moduladores de la reparación del ADN.
Propiedades
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSUIZKGNWELRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3 | |
| Record name | RI-1 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/RI-1_(chemical) | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360083 | |
| Record name | RI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415713-60-9 | |
| Record name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415713-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of RI-1 and how does it interact with this target?
A1: this compound primarily targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. [] It binds covalently to the surface of RAD51 at cysteine 319. [] This binding likely disrupts the interface used by RAD51 monomers to assemble into filaments on DNA, thereby inhibiting HR. [, , , ]
Q2: What are the downstream effects of this compound inhibiting RAD51?
A2: Inhibiting RAD51 with this compound leads to:* Reduced gene conversion: This demonstrates a specific impact on the HR pathway. []* Stimulated single-strand annealing: This suggests a shift towards alternative DNA repair pathways. []* Inhibition of RAD51 foci formation: This indicates disrupted RAD51 recruitment to DNA damage sites. [, ]* Increased sensitivity to DNA damaging agents: This demonstrates a potential for synergistic therapeutic effects. [, , , , , ]* Increased DNA double-strand breaks (DSBs) and chromosomal aberrations: This reflects impaired DSB repair due to HR inhibition. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H11Cl3N2O3. Its molecular weight is 373.6 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not include specific spectroscopic data (NMR, IR, etc.) for this compound.
Q5: Is there information available on the stability of this compound under various conditions?
A5: The provided research papers primarily focus on the biological activity and target engagement of this compound. Detailed information about its material compatibility and stability under different conditions is not provided.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is described as a small molecule inhibitor, meaning it binds to and inhibits its target protein. There is no indication within the provided research of any catalytic activity associated with this compound.
Q7: Have there been any computational studies on this compound?
A7: While the research highlights the potential of this compound as a therapeutic target and mentions SAR studies, specific details about computational chemistry and modeling efforts are not provided in the research papers.
Q8: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A9: Researchers developed RI-2, an analogue of this compound, with reduced off-target effects and improved stability. [] This analogue retains RAD51 inhibitory activity despite lacking the Michael acceptor reactivity of the chloromaleimide group in this compound. [] This suggests that the overall structure of this compound, rather than solely the Michael acceptor functionality, is crucial for its interaction with RAD51.
Q9: What is known about the SHE profile of this compound?
A9: The provided research papers do not delve into the SHE aspects of this compound. Further research and development would be required to assess these parameters thoroughly.
Q10: What is the in vivo activity and efficacy of this compound?
A12: this compound has been shown to:* Enhance radiation toxicity in vestibular schwannoma cells. [] * Potentiate the lethal effects of DNA cross-linking drugs in human cells. []* Reduce tumor growth in a glioma xenograft model, particularly when combined with lomustine (CCNU). []
Q11: What cell-based assays and animal models have been used to evaluate the efficacy of this compound?
A13: Researchers have employed various methods to assess this compound efficacy:* Cell-based assays: * Gene conversion assays to measure HR activity. [] * Single-strand annealing assays. [] * Immunofluorescence for RAD51 and replication protein A foci formation. [] * Viability assays in the presence of DNA damaging agents like cisplatin and ionizing radiation. [, ]* Animal models: * Vestibular schwannoma xenograft models to assess radiosensitization. [] * Glioma xenograft models to evaluate the impact on tumor growth, especially in combination with CCNU. []
Q12: Are there any clinical trials involving this compound?
A12: The provided research papers do not mention any clinical trials involving this compound.
Q13: What is the safety profile of this compound?
A13: Detailed information regarding the toxicity and long-term effects of this compound is not presented in the research papers. Further preclinical and potentially clinical studies are needed to establish its safety profile.
Q14: What are potential areas for future research on this compound?
A14: Promising research avenues include:* Comprehensive SAR studies: Further exploration of structural modifications to enhance potency, selectivity, and pharmacokinetic properties.* Formulation optimization: Development of formulations that improve solubility, bioavailability, and stability.* Detailed PK/PD studies: Characterizing absorption, distribution, metabolism, and excretion to guide dosing and optimize therapeutic efficacy.* Investigation of resistance mechanisms: Understanding potential mechanisms of resistance to guide strategies for overcoming or delaying resistance development.* Combination therapies: Evaluating the synergistic potential of this compound with other DNA damaging agents, targeted therapies, or immunotherapies.* Exploration of biomarkers: Identifying biomarkers to predict patient response, monitor treatment efficacy, and manage potential adverse effects.* Assessment of long-term safety and toxicity: Conducting rigorous preclinical studies to comprehensively evaluate potential toxicities and guide clinical development.
Q15: What are the significant milestones in the research and development of this compound?
A19: Key milestones include:* Discovery of this compound as a potent and selective RAD51 inhibitor. []* Demonstration of its ability to enhance the activity of DNA damaging agents in vitro and in vivo. [, , , , ]* Development of the analog RI-2 with improved stability and reduced potential for off-target effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


